molecular formula C18H23N3O3S2 B2726634 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203339-40-5

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2726634
CAS No.: 1203339-40-5
M. Wt: 393.52
InChI Key: FSLZDAYNBRXDOR-UHFFFAOYSA-N
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Description

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is an intriguing compound that has captured the interest of researchers due to its multifaceted potential in various fields, including medicinal chemistry, biology, and industrial applications. This compound features unique structural elements that contribute to its diverse reactivity and biological activities.

Properties

IUPAC Name

1-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-2-11-26(23,24)21-9-3-5-14-7-8-15(12-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h4,6-8,10,12H,2-3,5,9,11,13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLZDAYNBRXDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea involves multiple steps:

  • Formation of 1,2,3,4-Tetrahydroquinoline Derivative

    • Starting with a quinoline substrate, catalytic hydrogenation using palladium on carbon (Pd/C) can convert it to 1,2,3,4-tetrahydroquinoline.

  • Propylsulfonylation

    • The tetrahydroquinoline derivative undergoes sulfonylation with propylsulfonyl chloride in the presence of a base like pyridine to yield 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinoline.

  • Formation of Thiophen-2-ylmethyl Isocyanate

    • Thiophen-2-ylmethanol is treated with phosgene or a phosgene substitute to generate thiophen-2-ylmethyl isocyanate.

  • Urea Formation

    • Finally, the sulfonylated tetrahydroquinoline derivative reacts with thiophen-2-ylmethyl isocyanate under mild conditions to form the target compound.

Industrial Production Methods

While industrial production methods are closely guarded by companies, the large-scale synthesis of such compounds generally follows the aforementioned routes, employing continuous flow techniques and automated reactors to improve yield, safety, and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea undergoes several chemical reactions:

  • Oxidation

    • The sulfur in the propylsulfonyl group can be oxidized further using oxidizing agents like hydrogen peroxide.

  • Reduction

    • The compound can be reduced at various positions, potentially affecting the urea, quinoline, or thiophene units.

  • Substitution

    • The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

  • Hydrolysis

    • Under acidic or basic conditions, the urea linkage can be hydrolyzed to form amines and carboxylic acids.

Common Reagents and Conditions

Common reagents used include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitrating agents like nitric acid for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

Oxidation might yield sulfoxides or sulfones, reduction can produce amines, and substitution reactions yield a variety of functionalized derivatives with potentially enhanced activity or stability.

Scientific Research Applications

Medicinal Chemistry Applications

Antiproliferative Activity
Numerous studies have highlighted the antiproliferative effects of compounds similar to 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea against various cancer cell lines. For instance, derivatives of urea have been synthesized and tested for their ability to inhibit the growth of cancer cells such as A549 (lung), HCT-116 (colon), and PC-3 (prostate) cells. Research indicates that these compounds can induce apoptosis and disrupt cell cycle progression in a concentration-dependent manner .

Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. It has been evaluated for its ability to inhibit key enzymes involved in various biological processes. For instance, it has demonstrated significant inhibition of urease and acetylcholinesterase (AChE), which are vital in treating conditions like Alzheimer's disease due to their roles in neurotransmitter regulation.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antibacterial activity. The compound's mechanism typically involves the inhibition of bacterial folate synthesis pathways. Studies have reported moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis:

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

This data suggests that the compound may be a candidate for developing new antibacterial agents.

Case Studies

Several case studies have explored the biological activity of related compounds:

Study on Urease Inhibitors
Research has shown that compounds with similar structures can effectively inhibit urease activity. The IC50 values for these compounds are comparable to established inhibitors, indicating their potential utility in treating infections caused by urease-producing bacteria.

Antibacterial Screening
Studies have systematically screened derivatives for their antibacterial properties, confirming the structural importance of the sulfonamide group in enhancing activity against specific bacterial strains.

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

  • Sulfonamide Group : Known for mimicking p-amino benzoic acid (PABA), it interferes with folate synthesis in bacteria.
  • Tetrahydroquinoline Scaffold : Provides a versatile platform for further modifications that can enhance biological activity.

Mechanism of Action

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects through various mechanisms:

  • Molecular Targets: : It may target enzymes or receptors involved in inflammation or cell proliferation.

  • Pathways Involved: : The compound could inhibit key pathways in disease progression, such as the NF-kB pathway in inflammation or tyrosine kinases in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylurea

  • 1-(1-Phenylsulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-ethylurea

  • 1-(1-Propylsulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-3-ylmethyl)urea

These compounds share structural similarities but differ in their substituents, which can lead to different chemical and biological properties.

Highlighting Uniqueness

The unique combination of the propylsulfonyl group and thiophen-2-ylmethyl group in 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea contributes to its distinct chemical reactivity and potential biological activities compared to its analogs.

This uniqueness might make it a more promising candidate for specific applications, such as in targeted drug design or novel material synthesis.

Biological Activity

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
  • Molecular Formula : C16H20N2O4S
  • Molecular Weight : 400.53 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Core : This is achieved through a Povarov reaction involving an aniline derivative and an aldehyde.
  • Sulfonylation : The introduction of the propylsulfonyl group is accomplished using propylsulfonyl chloride.
  • Urea Formation : The final step involves coupling the tetrahydroquinoline with thiophen-2-ylmethyl urea to yield the target compound.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea have shown effectiveness against a variety of bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.01 mg/L
Salmonella typhi0.001 mg/L
Staphylococcus aureus1.0 mg/L
Bacillus subtilisNo inhibition observed

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further medicinal research .

Anticancer Properties

Emerging studies have also explored the anticancer potential of tetrahydroquinoline derivatives. Preliminary results indicate that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include:

  • Inhibition of Kinases : The compound may act on specific kinases involved in cell signaling pathways critical for cancer cell survival.
  • Modulation of Apoptotic Pathways : By influencing pro-apoptotic and anti-apoptotic proteins, it can promote programmed cell death in malignant cells.

The biological activity of 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for bacterial metabolism or cancer cell growth.
  • Receptor Interaction : It might modulate receptor activities affecting cellular signaling pathways.
  • Gene Expression Alteration : The compound could impact the expression levels of genes associated with disease processes.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed various derivatives of tetrahydroquinoline for their antimicrobial properties against common pathogens. Results indicated potent activity against Gram-positive and Gram-negative bacteria .

Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines demonstrated that certain tetrahydroquinoline derivatives could reduce cell viability significantly compared to controls. The most notable effects were seen in breast and lung cancer cell lines .

Q & A

Q. What are the optimal conditions for synthesizing 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea to maximize yield and purity?

To optimize synthesis, focus on:

  • Temperature control : Maintain precise reaction temperatures to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) enhance reaction efficiency.
  • Reaction time : Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine endpoint .
  • Design of Experiments (DoE) : Use statistical methods to minimize trials while exploring variables like reagent ratios and catalysts. This approach reduces experimental redundancy and identifies optimal conditions .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen and carbon environments.
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D atomic arrangements, crucial for verifying stereochemistry (e.g., tetrahydroquinoline conformation) .
  • HPLC : Assesses purity by separating and quantifying impurities .

Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?

  • Solubility assays : Test in solvents (e.g., DMSO, water, ethanol) using gravimetric or spectrophotometric methods.
  • Stress testing : Expose the compound to extreme pH, temperature, or light to assess degradation pathways.
  • Stability monitoring : Use HPLC to track decomposition products over time .

Advanced Questions

Q. What computational methods are recommended for elucidating the reaction mechanisms involved in the synthesis of this compound?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and intermediates.
  • Reaction path search methods : Tools like the International Consortium for Reaction Design and Discovery (ICReDD) integrate computational and experimental data to predict viable reaction pathways .
  • Molecular dynamics simulations : Study solvent effects and kinetic barriers to refine mechanistic hypotheses .

Q. How should researchers address contradictions in biological activity data reported across different studies for this compound?

  • Statistical validation : Apply DoE to identify confounding variables (e.g., cell line variability, assay protocols) .
  • Orthogonal assays : Cross-validate results using alternative methods (e.g., enzymatic vs. cell-based assays).
  • Computational feedback loops : Use experimental data to refine predictive models, improving reproducibility .

Q. What strategies can be employed to predict the compound's pharmacokinetic properties using in silico modeling?

  • Quantitative Structure-Activity Relationship (QSAR) : Correlate structural features (e.g., sulfonyl and thiophene groups) with absorption/distribution parameters.
  • AI-driven simulations : Platforms like COMSOL Multiphysics integrate machine learning to predict bioavailability and metabolic stability .
  • Molecular docking : Assess interactions with drug-metabolizing enzymes (e.g., cytochrome P450) .

Q. How to design a comparative bioactivity study against structurally similar urea derivatives?

  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing propylsulfonyl with methylsulfonyl).
  • Standardized assays : Use MTT for cytotoxicity, fluorescence-based assays for target engagement, and microbial inhibition tests.
  • Structure-Activity Relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity trends .

Notes on Methodological Rigor

  • Experimental Design : Prioritize DoE to optimize resource allocation and reduce bias .
  • Data Validation : Combine computational predictions (e.g., ICReDD’s path-search algorithms) with empirical validation to resolve mechanistic ambiguities .
  • Cross-disciplinary integration : Leverage AI and molecular modeling to accelerate discovery while maintaining experimental fidelity .

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